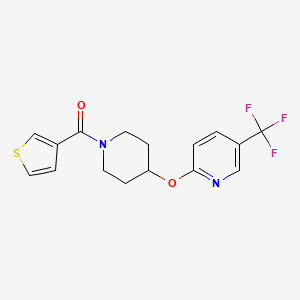

![molecular formula C24H22ClN5O3 B2490575 1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207059-41-3](/img/structure/B2490575.png)

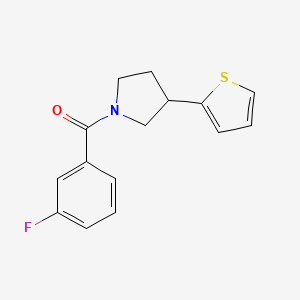

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition, which is a cornerstone of click chemistry. For compounds similar to the one , synthesis might include steps such as the treatment of amino-triazoles with selected aldehydes, followed by reduction processes to afford the desired triazole derivatives with specific substituents (Bekircan et al., 2008).

Molecular Structure Analysis

The structural elucidation of such compounds typically involves spectroscopic techniques like NMR, IR, and possibly X-ray crystallography. The presence of multiple functional groups, including the triazole ring, chlorophenyl, and dimethoxyphenyl groups, contributes to the complexity of the molecular structure. The crystal structure of related compounds reveals details such as bond lengths, angles, and molecular conformations, which are critical for understanding the compound's chemical behavior (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with a 1,2,3-triazole core are known for their reactivity towards various chemical agents. The presence of the triazole ring can lead to reactions such as N-alkylation, oxidation, and further functionalization. The chlorophenyl and dimethoxyphenyl substituents also open up pathways for electrophilic substitution reactions, potentially leading to a wide array of derivatives (Kan, 2015).

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and crystal structure, can be significantly influenced by its molecular geometry and the nature of its substituents. The triazole ring, being a heterocyclic compound, along with chlorophenyl and dimethoxyphenyl groups, can impart unique physical characteristics to the molecule, affecting its solubility in various solvents and its crystalline form (Palafox et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity, and stability, are dictated by the molecular structure. The electron-withdrawing effect of the chlorophenyl group and the electron-donating effect of the dimethoxyphenyl group can influence the electronic distribution within the molecule, affecting its reactivity. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which can also impact the compound's chemical behavior (Meva et al., 2021).

Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activities

A related compound in the 1,2,4-triazole class, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, demonstrated antioxidant and antiradical activities. This suggests potential research applications of the subject compound in these areas (Bekircan et al., 2008).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, which share structural similarities with the subject compound, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This indicates potential research avenues for the subject compound in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

Synthesis and Characterization

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which is structurally related to the subject compound, was explored. Understanding synthesis pathways can aid in the development of similar compounds for various research applications (Kan, 2015).

Antimicrobial Applications

Derivatives of pyrrole with similar structural features showed promise as antimicrobial agents. This suggests that the subject compound could be explored for antimicrobial properties (Biointerface Research in Applied Chemistry, 2020).

Molecular Docking and In Vitro Screening

Compounds with a pyridine and fused pyridine structure, related to the subject compound, were subjected to molecular docking screenings towards GlcN-6-P synthase. This indicates potential for the subject compound in computational and in vitro screening applications (Flefel et al., 2018).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O3/c1-32-20-10-9-16(14-21(20)33-2)11-13-27-24(31)22-23(17-6-5-12-26-15-17)30(29-28-22)19-8-4-3-7-18(19)25/h3-10,12,14-15H,11,13H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWRPMKCNHTCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

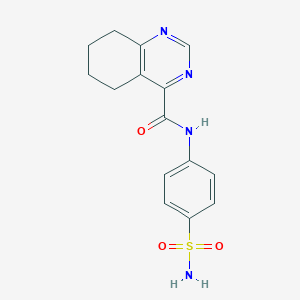

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

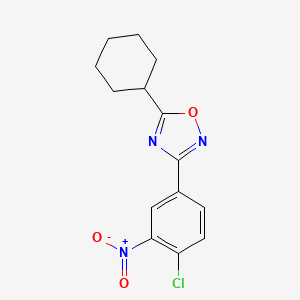

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

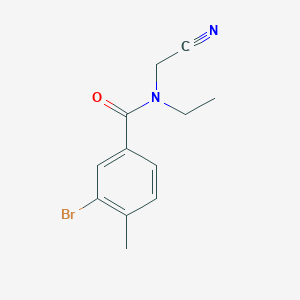

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)